BenchChemオンラインストアへようこそ!

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide

regioselective bromination 4-bromoaniline hydrobromide synthesis process chemistry yield optimization

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide (CAS 101252-37-3), systematically referred to as 4-bromo-2,6-dimethylaniline hydrobromide, is a hydrohalide salt of a sterically hindered, para-brominated aniline derivative bearing two ortho-methyl substituents. The compound has a molecular formula of C₈H₁₁Br₂N and a molecular weight of approximately 280.99 g/mol.

Molecular Formula C8H11Br2N
Molecular Weight 280.99 g/mol
Cat. No. B7725900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-bromo-2,6-dimethyl-, hydrobromide
Molecular FormulaC8H11Br2N
Molecular Weight280.99 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[NH3+])C)Br.[Br-]
InChIInChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
InChIKeyCQNJNXLBCMLJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide (CAS 101252-37-3) – Technical Baseline for Scientific Procurement


Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide (CAS 101252-37-3), systematically referred to as 4-bromo-2,6-dimethylaniline hydrobromide, is a hydrohalide salt of a sterically hindered, para-brominated aniline derivative bearing two ortho-methyl substituents. The compound has a molecular formula of C₈H₁₁Br₂N and a molecular weight of approximately 280.99 g/mol . At ambient temperature, it exists as a crystalline solid with a melting point exceeding 240 °C , distinguishing it from the corresponding free base which is a low-melting solid (48–51 °C) that readily liquefies under standard laboratory handling conditions . The para-bromine substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig aminations, while the two ortho-methyl groups introduce significant steric hindrance that modulates both reactivity and regioselectivity in downstream transformations [1].

Why Generic Substitution of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide with the Free Base or Other Analogues Carries Quantifiable Risk


Substituting Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide with the free base (4-bromo-2,6-dimethylaniline, CAS 24596-19-8) or structurally related para-bromoanilines introduces measurable, non-interchangeable differences in synthetic yield, regioisomeric purity, and physical handling characteristics. The hydrobromide salt form is not merely a shipping convenience but is intrinsically linked to a patented synthesis route that achieves near-quantitative conversion while suppressing ortho-regioisomer formation below 3% [1]. In contrast, direct bromination of free 2,6-dimethylaniline in acetic acid affords only 80–85% of theory along with substantial quantities of the undesired 3-bromo-2,6-dimethylaniline regioisomer [1]. Furthermore, the hydrobromide salt exists as a high-melting solid (>240 °C) amenable to long-term ambient storage, whereas the free base melts near 48–51 °C and can liquefy during routine handling, complicating accurate weighing and automated dispensing workflows . These distinctions become critical when reproducible stoichiometry and regioisomeric fidelity are required in multistep pharmaceutical intermediate syntheses.

Quantitative Differentiation Evidence: Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide versus Closest Comparators


Synthesis Yield and Regioisomeric Purity: Hydrobromide Salt Route versus Conventional Free-Base Bromination

The hydrobromide salt-based bromination process described in US Patent 4,918,230 delivers 4-bromo-2,6-dimethylaniline hydrobromide in 'almost quantitative yield' with minimal ortho-regioisomer formation (3-bromo-2,6-dimethylaniline suppressed to negligible levels). This is in direct contrast to the conventional free-base bromination of 2,6-dimethylaniline in glacial acetic acid, which yields only 80–85% of the theoretical 4-bromo isomer along with substantial quantities of the undesired 3-bromo-2,6-dimethylaniline regioisomer [1].

regioselective bromination 4-bromoaniline hydrobromide synthesis process chemistry yield optimization

Physical Form and Handling Stability: Hydrobromide Salt versus Free Base at Ambient Temperature

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide is a crystalline solid at 20 °C with a melting point exceeding 240 °C . The corresponding free base, 4-bromo-2,6-dimethylaniline, exhibits a melting point of only 48–51 °C and is frequently encountered as a liquid or semi-solid under typical laboratory conditions . This physical-form differential has direct implications for automated solid-dispensing workflows and long-term storage stability.

solid-state handling melting point differentiation laboratory automation compatibility

Electrochemical Oxidation Pathway Differentiation from 2,4-Dibromo-6-methylaniline

Rotating disk electrode and cyclic voltammetry studies in aqueous H₂SO₄ at a platinum electrode demonstrate that 4-bromo-2,6-dimethylaniline exhibits two distinct oxidation processes depending on acid concentration: a first process (Ib) followed by bromide oxidation (process III) below 3.0 M H₂SO₄, and overlapping processes (Ib' and IIb) above 3.0 M, yielding a dimeric product. In contrast, 2,4-dibromo-6-methylaniline displays only a single oxidation process (Ia) up to 5.0 M acid concentration, forming a p-benzoquinone derivative [1][2]. The presence of two ortho-methyl groups fundamentally alters the anodic decomposition pathway compared to the mono-methyl analogue.

electrochemical stability anodic decomposition substituted p-bromoanilines

Benchmark Substrate for Sterically Demanding Suzuki–Miyaura Cross-Coupling Catalyst Evaluation

4-Bromo-2,6-dimethylaniline has been adopted as the benchmark aryl bromide substrate for optimizing palladium-catalyzed Suzuki–Miyaura cross-coupling conditions owing to the pronounced steric hindrance imposed by its two ortho-methyl groups. In a systematic solvent and catalyst screening study, the cross-coupling between phenylboronic acid and 4-bromo-2,6-dimethylaniline was employed as the model reaction to differentiate precatalyst performance, with product yields varying significantly as a function of solvent system (e.g., neat water versus PEG-400–H₂O) and ligand architecture [1]. The steric bulk renders this substrate inherently more challenging than unhindered aryl bromides such as 4-bromotoluene, making it a stringent test of catalyst efficiency.

Suzuki–Miyaura coupling sterically hindered aryl bromide palladium catalyst benchmarking

Pharmaceutical Intermediate: Derivatization to Potent Glucagon Receptor Antagonists

Derivatives of 4-bromo-2,6-dimethylaniline serve as key pharmacophoric elements in potent glucagon receptor (GCGR) antagonists under development for type 2 diabetes mellitus. A representative derivative (CHEMBL3616688) incorporating the 4-bromo-2,6-dimethylaniline scaffold demonstrates an IC₅₀ of 2.60 nM in a radioligand displacement assay using [¹²⁵I]glucagon on human glucagon receptor expressed in CHO cell membranes [1]. This low-nanomolar potency validates the scaffold's suitability for generating high-affinity GCGR ligands.

glucagon receptor antagonist diabetes mellitus medicinal chemistry building block

Key Intermediate for the HIV NNRTI Rilpivirine Synthesis

4-Bromo-2,6-dimethylaniline is a critical building block in the synthesis of Rilpivirine (TMC278), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. The 4-bromo substituent enables regioselective cross-coupling for construction of the diarylpyrimidine core [1][2]. Regulatory and supply-chain considerations mean that procurement of the validated hydrobromide salt form with high regioisomeric purity is essential to ensure consistent downstream API quality, as even trace contamination by the 3-bromo isomer could propagate to a regioisomeric impurity in the final drug substance.

rilpivirine synthesis HIV NNRTI diarylpyrimidine intermediate

Optimal Scientific and Industrial Application Scenarios for Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide


Multikilogram Process Chemistry Requiring High Regioisomeric Fidelity

When scaling brominated aniline intermediate production beyond the laboratory bench, the hydrobromide salt route described in US 4,918,230 provides near-quantitative conversion with suppression of the 3-bromo regioisomer to negligible levels, eliminating the need for energy-intensive vacuum distillation or preparative chromatography [1]. This directly impacts cost-of-goods for intermediates destined for pharmaceutical GMP supply chains.

Automated High-Throughput Experimentation (HTE) and Parallel Synthesis Platforms

The high melting point (>240 °C) and ambient-temperature solid form of the hydrobromide salt enable accurate gravimetric dispensing using automated solid-handling robotics [1]. In contrast, the free base (mp 48–51 °C) may partially liquefy during extended runs, causing dispense-volume errors and cross-contamination . For HTE facilities running hundreds of Pd-catalyzed cross-coupling reactions per day, this physical-form advantage translates to superior data reproducibility and reduced workflow interruptions.

Palladium-Catalyzed Cross-Coupling Catalyst Screening and Ligand Optimization

4-Bromo-2,6-dimethylaniline (liberated in situ from the hydrobromide salt by aqueous base treatment) is the established benchmark substrate for evaluating sterically demanding Suzuki–Miyaura coupling conditions [1]. Its ortho,ortho'-dimethyl substitution pattern presents a steric challenge comparable to many pharmaceutical-relevant biaryl coupling partners, making it a superior probe for catalyst development compared to unhindered aryl bromides that fail to differentiate ligand performance.

Glucagon Receptor Antagonist Lead Optimization Programs

Medicinal chemistry teams pursuing GCGR antagonists for metabolic disease can utilize 4-bromo-2,6-dimethylaniline hydrobromide as a starting material for generating focused libraries around the validated 2,6-dimethylaniline pharmacophore. The scaffold has delivered derivatives with IC₅₀ values as low as 2.60 nM in human GCGR binding assays [1], providing a potency benchmark for iterative structure–activity relationship (SAR) exploration.

Quote Request

Request a Quote for Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.